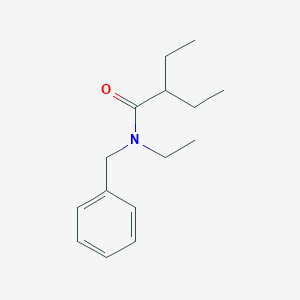
N-benzyl-N,2-diethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N,2-diethylbutanamide, also known as DEET, is a chemical compound commonly used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents worldwide. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling a wide variety of insects, including mosquitoes, ticks, and fleas.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N,2-diethylbutanamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemical cues that are used to locate hosts. N-benzyl-N,2-diethylbutanamide may also interfere with the insect's ability to detect lactic acid, which is a component of human sweat and is attractive to many insect species.
Biochemical and Physiological Effects:
N-benzyl-N,2-diethylbutanamide has been shown to have a low toxicity to mammals and is generally considered safe for use in humans. However, some studies have suggested that N-benzyl-N,2-diethylbutanamide may have neurotoxic effects in certain animal species. It is also known to be a skin irritant and can cause allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N,2-diethylbutanamide is a highly effective insect repellent and is commonly used in laboratory experiments to protect animals from insect bites. However, it is important to note that N-benzyl-N,2-diethylbutanamide may interfere with certain experimental protocols and may also have unintended effects on the behavior and physiology of experimental animals.
Direcciones Futuras
There is ongoing research into the development of new insect repellents that are more effective and less toxic than N-benzyl-N,2-diethylbutanamide. Some potential alternatives include picaridin, IR3535, and plant-based repellents such as citronella and eucalyptus oil. Additionally, there is ongoing research into the use of N-benzyl-N,2-diethylbutanamide in combination with other insecticides to increase its effectiveness against insect-borne diseases.
Métodos De Síntesis
N-benzyl-N,2-diethylbutanamide is synthesized through a multistep process that involves the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine. This intermediate is then reacted with butyric anhydride to form N,N-diethyl-3-oxobutanamide, which is then reduced to N-benzyl-N,2-diethylbutanamide using sodium borohydride.
Aplicaciones Científicas De Investigación
N-benzyl-N,2-diethylbutanamide has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide variety of insect species. It is commonly used in commercial insect repellents and is also used in military operations to protect soldiers from insect-borne diseases.
Propiedades
IUPAC Name |
N-benzyl-N,2-diethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-14(5-2)15(17)16(6-3)12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXDBUHJZMJIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N(CC)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,2-diethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5696573.png)
![3-[(4-biphenylylcarbonyl)hydrazono]-N-3-pyridinylbutanamide](/img/structure/B5696580.png)
![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)
![1-[2-(4-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5696585.png)
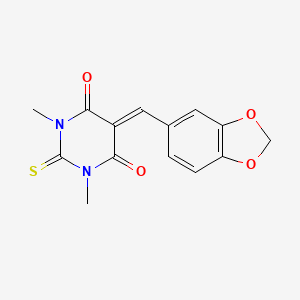

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
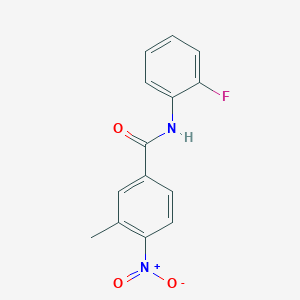
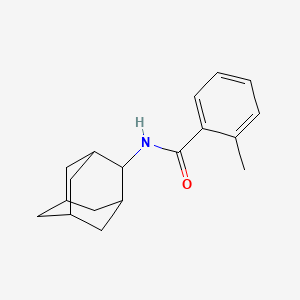
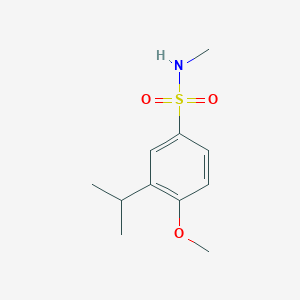
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)

